(Z)-3-(4-(3-amino-2-cyano-3-oxoprop-1-en-1-yl)-3-(p-tolyl)-1H-pyrazol-1-yl)propanoic acid
Description
Properties
IUPAC Name |
3-[4-[(Z)-3-amino-2-cyano-3-oxoprop-1-enyl]-3-(4-methylphenyl)pyrazol-1-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3/c1-11-2-4-12(5-3-11)16-14(8-13(9-18)17(19)24)10-21(20-16)7-6-15(22)23/h2-5,8,10H,6-7H2,1H3,(H2,19,24)(H,22,23)/b13-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNHPRRSGQBGVKX-JYRVWZFOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2C=C(C#N)C(=O)N)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2/C=C(/C#N)\C(=O)N)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-3-(4-(3-amino-2-cyano-3-oxoprop-1-en-1-yl)-3-(p-tolyl)-1H-pyrazol-1-yl)propanoic acid is a complex organic compound that features a unique combination of functional groups, including an amino group, a cyano group, and a pyrazole ring. This structural diversity suggests significant potential for various biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 370.365 g/mol. Its structure includes:
- Pyrazole Ring : A five-membered ring containing two nitrogen atoms.
- Propanoic Acid Moiety : Contributes to the acidity and potential interactions with biological targets.
- Amino and Cyano Groups : These functionalities enhance the compound's reactivity and potential biological interactions.
Synthesis
The synthesis of this compound can be achieved through multicomponent reactions (MCRs), which facilitate the efficient construction of complex molecules. Typical synthetic routes involve the reaction of aldehydes, amines, and activated carbonyl compounds under catalytic conditions.
Anti-inflammatory Activity
Compounds related to pyrazoles have demonstrated anti-inflammatory effects by modulating inflammatory pathways. The presence of an amino group may enhance this activity by enabling interactions with various receptors involved in inflammation.
In vitro Studies
Recent research has focused on the biological evaluation of structurally similar compounds. For example, derivatives such as 2-amino-3-cyano-4H-chromenes have shown potent anticancer activity against cell lines like MDA-MB-231 (breast cancer) and A549 (lung cancer) with IC50 values in the nanomolar range . Molecular docking studies indicate that these compounds interact effectively with key enzymes involved in cancer progression.
Case Studies
A comparative analysis was conducted on several pyrazole derivatives:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Aminoantipyrine | Contains a pyrazole ring | Analgesic and anti-inflammatory |
| Phenylpyrazole | Substituted pyrazole | Insecticidal properties |
| 5-Methylpyrazole | Methyl substitution on pyrazole | Antifungal activity |
These findings highlight the potential for this compound to exhibit similar or enhanced biological activities due to its unique structure.
Molecular Interaction Studies
Understanding how this compound interacts with biological targets is crucial for elucidating its mechanism of action. Techniques such as molecular docking and binding affinity studies are essential for determining how this compound interacts with specific enzymes or receptors implicated in disease pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally distinct from pyrazole derivatives reported in the literature, particularly in its substitution pattern and functional groups. Below is a comparative analysis with key analogs:
Key Findings:
Substituent Impact on Reactivity: The target compound’s cyano and keto groups enhance electrophilicity at the α-carbon, making it susceptible to nucleophilic attack. In contrast, sulfonyl-containing analogs (e.g., Analog 1) exhibit stability under basic conditions due to the sulfonyl group’s resonance stabilization .
Synthetic Challenges: The target compound’s amino-cyano-keto substituent requires precise stoichiometry and low-temperature conditions to avoid side reactions (e.g., tautomerization or polymerization), whereas sulfonylation in Analog 1 is achieved via diazomethane at –20°C .
Physicochemical Properties: The propanoic acid chain increases aqueous solubility compared to Analog 1’s aroyl-pyrrole group, which is more lipophilic. This difference could influence pharmacokinetic profiles.
Crystallographic Refinement :
- While Analog 1’s structure may be resolved using SHELXL (as per standard practices for small molecules ), the target compound’s polar groups could complicate crystallization, necessitating advanced techniques like co-crystallization with counterions.
Research Findings and Implications
- In contrast, sulfonamide-pyrazole hybrids (e.g., Analog 1) are often explored as antimicrobial agents .
- Thermal Stability: The target compound’s conjugated system (cyano-enamine-keto) may improve thermal stability over sulfonamide analogs, which can decompose under acidic conditions due to sulfonic acid formation.
Notes
- Methodology : Structural comparisons are extrapolated from ’s synthetic protocols and SHELX’s role in crystallography .
- Limitations : Direct data on the target compound’s properties (e.g., melting point, bioactivity) are unavailable in the provided evidence; conclusions are based on structural analogies.
- Future Directions : Experimental validation of the compound’s stereochemical stability and comparative bioassays with sulfonamide analogs are recommended.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
